molecular formula C13H19N B3049052 Cyclohexanamine, 1-(phenylmethyl)- CAS No. 19165-94-7

Cyclohexanamine, 1-(phenylmethyl)-

Cat. No. B3049052
CAS RN: 19165-94-7
M. Wt: 189.3 g/mol
InChI Key: SXEPDZQVJGZPGF-UHFFFAOYSA-N
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Description

“Cyclohexanamine, 1-(phenylmethyl)-” also known as “1-benzylcyclohexan-1-amine” is a chemical compound with the molecular formula C13H19N and a molecular weight of 189.3 . It is an organic compound that is used in various chemical reactions .


Synthesis Analysis

The synthesis of cyclohexanamine derivatives, such as “Cyclohexanamine, 1-(phenylmethyl)-”, has been studied extensively. One method involves the complete hydrogenation of aniline using cobalt- or nickel-based catalysts . Another method involves the alkylation of ammonia using cyclohexanol . A one-step synthesis of cyclohexylamine from benzene, hydroxylamine, and hydrogen over vanadium and ruthenium catalysts has also been reported .


Molecular Structure Analysis

The molecular structure of “Cyclohexanamine, 1-(phenylmethyl)-” can be represented by the InChI string: "InChI=1S/C13H17N/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1,3-4,7-8,11,13H,2,5-6,9-10H2" . This indicates that the molecule consists of a cyclohexane ring with an amine (-NH2) and a phenylmethyl (-C6H5CH2-) group attached to it .


Chemical Reactions Analysis

“Cyclohexanamine, 1-(phenylmethyl)-” is used as an intermediate in the synthesis of other organic compounds. It is a precursor to sulfenamide-based reagents used as accelerators for vulcanization . It is also a building block for pharmaceuticals .


Physical And Chemical Properties Analysis

“Cyclohexanamine, 1-(phenylmethyl)-” is a colorless liquid with a fishy odor and is miscible with water . It has a molecular weight of 189.3 and a molecular formula of C13H19N .

Safety And Hazards

“Cyclohexanamine, 1-(phenylmethyl)-” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a flammable liquid and vapor, harmful if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage. It may cause respiratory irritation and is suspected of damaging fertility .

Future Directions

The future directions for “Cyclohexanamine, 1-(phenylmethyl)-” could involve further exploration of its synthesis methods, its potential applications in various chemical reactions, and its interactions with biological targets. There is also a need for more research on its safety and hazards to ensure safe handling and use .

properties

IUPAC Name

1-benzylcyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c14-13(9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEPDZQVJGZPGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30276872
Record name Cyclohexanamine, 1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexanamine, 1-(phenylmethyl)-

CAS RN

19165-94-7
Record name 1-(Phenylmethyl)cyclohexanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19165-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanamine, 1-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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